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molecular formula C8H6N2O2S B2502897 5-Nitro-2-(2-propynylsulfanyl)pyridine CAS No. 77867-13-1

5-Nitro-2-(2-propynylsulfanyl)pyridine

Cat. No. B2502897
M. Wt: 194.21
InChI Key: NKFUQQMUNDFNHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04305946

Procedure details

7 g of 5-nitro-pyridine-2-thiol are suspended in acetone, and 5 g of potassium carbonate are added. There are then added 6 g of 3-bromopropine-1, and, after the exothermic reaction has finished, the reaction mixture is refluxed for about 30 minutes. The solution obtained is poured onto ice, and the precipitate occurring is filtered off. The crude product is purified by recrystallisation from methanol to yield 2-propargylthio-5-nitropyridine, m.p. 98°-99.5° C.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
[Compound]
Name
3-bromopropine-1
Quantity
6 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([SH:10])=[N:8][CH:9]=1)([O-:3])=[O:2].C(=O)([O-])[O-].[K+].[K+].[CH3:17][C:18]([CH3:20])=O>>[CH2:20]([S:10][C:7]1[CH:6]=[CH:5][C:4]([N+:1]([O-:3])=[O:2])=[CH:9][N:8]=1)[C:18]#[CH:17] |f:1.2.3|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC(=NC1)S
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
3-bromopropine-1
Quantity
6 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after the exothermic reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is refluxed for about 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The solution obtained
ADDITION
Type
ADDITION
Details
is poured onto ice
FILTRATION
Type
FILTRATION
Details
the precipitate occurring is filtered off
CUSTOM
Type
CUSTOM
Details
The crude product is purified by recrystallisation from methanol

Outcomes

Product
Name
Type
product
Smiles
C(C#C)SC1=NC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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